GDP-6-deoxy-alpha-D-talose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GDP-6-deoxy-alpha-D-talose is a nucleotide sugar involved in the biosynthesis of polysaccharides in certain bacteria. This compound is a derivative of guanosine diphosphate and 6-deoxy-alpha-D-talose, a rare sugar. It plays a crucial role in the formation of specific polysaccharide antigens in bacterial cell walls, contributing to the virulence and pathogenicity of these microorganisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GDP-6-deoxy-alpha-D-talose typically involves the conversion of GDP-D-mannose. The process begins with the action of GDP-mannose-4,6-dehydratase, which converts GDP-D-mannose to GDP-4-keto-6-deoxy-D-mannose. This intermediate is then reduced to this compound by the enzyme GDP-6-deoxy-D-talose synthetase .
Industrial Production Methods
Industrial production of this compound is achieved through the overexpression of the relevant enzymes in bacterial systems such as Escherichia coli. The recombinant bacteria are cultured, and the enzymes are harvested and purified. The enzymes are then used to catalyze the conversion of GDP-D-mannose to this compound in vitro .
Chemical Reactions Analysis
Types of Reactions
GDP-6-deoxy-alpha-D-talose undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its oxidation by GDP-6-deoxy-D-talose 4-dehydrogenase, which converts it to GDP-4-dehydro-6-deoxy-D-mannose .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include NAD(P)+ for oxidation reactions and specific enzymes such as GDP-mannose-4,6-dehydratase and GDP-6-deoxy-D-talose synthetase for its synthesis .
Major Products
The major products formed from the reactions of this compound include GDP-4-dehydro-6-deoxy-D-mannose and other GDP-deoxyhexoses, which are intermediates in the biosynthesis of bacterial polysaccharides .
Scientific Research Applications
GDP-6-deoxy-alpha-D-talose has several scientific research applications:
Mechanism of Action
GDP-6-deoxy-alpha-D-talose exerts its effects through its role as a substrate in the biosynthesis of bacterial polysaccharides. The compound is incorporated into the growing polysaccharide chain by specific glycosyltransferases. These enzymes catalyze the transfer of this compound to an acceptor molecule, forming glycosidic bonds and contributing to the structure and function of bacterial cell walls .
Comparison with Similar Compounds
Similar Compounds
- GDP-D-rhamnose
- GDP-L-fucose
- GDP-4-keto-6-deoxy-D-mannose
Uniqueness
GDP-6-deoxy-alpha-D-talose is unique due to its specific role in the biosynthesis of polysaccharide antigens in certain bacteria. Unlike other similar compounds, it is specifically involved in the formation of 6-deoxyhexose-containing polysaccharides, which are critical for the virulence of some bacterial pathogens .
Properties
Molecular Formula |
C16H25N5O15P2 |
---|---|
Molecular Weight |
589.3 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C16H25N5O15P2/c1-4-7(22)9(24)11(26)15(33-4)35-38(30,31)36-37(28,29)32-2-5-8(23)10(25)14(34-5)21-3-18-6-12(21)19-16(17)20-13(6)27/h3-5,7-11,14-15,22-26H,2H2,1H3,(H,28,29)(H,30,31)(H3,17,19,20,27)/t4-,5-,7+,8-,9+,10-,11+,14-,15-/m1/s1 |
InChI Key |
LQEBEXMHBLQMDB-UUZHTGJLSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.